molecular formula C9H7FO2 B6173912 2-acetyl-6-fluorobenzaldehyde CAS No. 2385597-20-4

2-acetyl-6-fluorobenzaldehyde

Cat. No. B6173912
CAS RN: 2385597-20-4
M. Wt: 166.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-6-fluorobenzaldehyde (2AFB) is a chemical compound that has a wide range of applications in the scientific research field. It is a versatile molecule that can be used to synthesize various compounds, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

2-acetyl-6-fluorobenzaldehyde has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, such as antifungal agents, antiparasitic agents, and anti-inflammatory agents. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-viral drugs, and anti-bacterial drugs. Additionally, 2-acetyl-6-fluorobenzaldehyde has been used in the synthesis of various industrial chemicals, such as dyes, pigments, and solvents.

Mechanism of Action

The mechanism of action of 2-acetyl-6-fluorobenzaldehyde is not fully understood, however, it is believed to be involved in the synthesis of certain compounds. Specifically, it is believed to be involved in the synthesis of various compounds through aldol condensation reactions. Additionally, it is believed to be involved in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-viral drugs, and anti-bacterial drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-acetyl-6-fluorobenzaldehyde have not been extensively studied. However, it is believed to be involved in the synthesis of certain compounds, such as antifungal agents, antiparasitic agents, and anti-inflammatory agents. Additionally, it is believed to be involved in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-viral drugs, and anti-bacterial drugs.
Advantages and Limitations for Laboratory Experiments
2-acetyl-6-fluorobenzaldehyde has several advantages for laboratory experiments. It is a versatile molecule that can be used to synthesize various compounds, and its biochemical and physiological effects have been studied extensively. Additionally, it is relatively easy to synthesize and can be stored in a stable form. However, there are some limitations to using 2-acetyl-6-fluorobenzaldehyde in laboratory experiments. For example, it is a highly reactive compound and can be hazardous if not handled properly. Additionally, it is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals.

Future Directions

There are several potential future directions for the use of 2-acetyl-6-fluorobenzaldehyde in scientific research. One potential direction is the synthesis of new compounds, such as antifungal agents, antiparasitic agents, and anti-inflammatory agents. Additionally, 2-acetyl-6-fluorobenzaldehyde could be used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-viral drugs, and anti-bacterial drugs. Finally, 2-acetyl-6-fluorobenzaldehyde could be used to synthesize various industrial chemicals, such as dyes, pigments, and solvents.

Synthesis Methods

2-acetyl-6-fluorobenzaldehyde is synthesized using an aldol condensation reaction, which involves the combination of two aldehydes or ketones. The two aldehydes used in this reaction are 2-acetyl-1-fluoro-2-methylbenzene and benzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is 2-acetyl-6-fluorobenzaldehyde. The reaction can be represented as follows:
2-acetyl-1-fluoro-2-methylbenzene + benzaldehyde → 2-acetyl-6-fluorobenzaldehyde

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-acetyl-6-fluorobenzaldehyde involves the conversion of 2-nitrobenzaldehyde to 2-amino-6-fluorobenzaldehyde, followed by acetylation of the amino group.", "Starting Materials": [ "2-nitrobenzaldehyde", "sodium dithionite", "ammonium chloride", "sodium hydroxide", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium acetate", "ethanol" ], "Reaction": [ "Reduction of 2-nitrobenzaldehyde to 2-amino-6-fluorobenzaldehyde using sodium dithionite and ammonium chloride in water", "Neutralization of the reaction mixture with sodium hydroxide", "Acetylation of the amino group using acetic anhydride and acetic acid in the presence of hydrochloric acid", "Isolation of the product by filtration and recrystallization from ethanol" ] }

CAS RN

2385597-20-4

Product Name

2-acetyl-6-fluorobenzaldehyde

Molecular Formula

C9H7FO2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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